(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]piperazin-2-one
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Overview
Description
(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]piperazin-2-one is a synthetic organic compound characterized by the presence of a piperazinone ring substituted with a 3-bromophenyl group and an oxoethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and piperazine.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with piperazine to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the piperazinone ring.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]piperazin-2-one serves as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, which could be useful in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which (3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]piperazin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl group and the oxoethylidene moiety can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: Similar structure but with a bromine atom at the para position.
(3E)-3-[2-(3-chlorophenyl)-2-oxoethylidene]piperazin-2-one: Similar structure but with a chlorine atom instead of bromine.
(3E)-3-[2-(3-methylphenyl)-2-oxoethylidene]piperazin-2-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
The unique combination of the bromophenyl group and the oxoethylidene moiety in (3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]piperazin-2-one provides distinct chemical properties, such as specific reactivity patterns and potential biological activity, which may not be present in its analogs.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique characteristics
Properties
Molecular Formula |
C12H11BrN2O2 |
---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]piperazin-2-one |
InChI |
InChI=1S/C12H11BrN2O2/c13-9-3-1-2-8(6-9)11(16)7-10-12(17)15-5-4-14-10/h1-3,6-7,14H,4-5H2,(H,15,17)/b10-7+ |
InChI Key |
KVMINGMDYPNFMX-JXMROGBWSA-N |
Isomeric SMILES |
C1CNC(=O)/C(=C\C(=O)C2=CC(=CC=C2)Br)/N1 |
Canonical SMILES |
C1CNC(=O)C(=CC(=O)C2=CC(=CC=C2)Br)N1 |
Origin of Product |
United States |
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